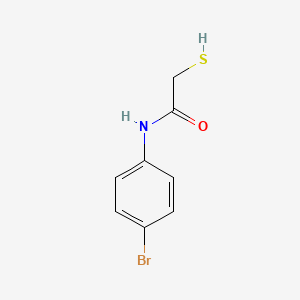

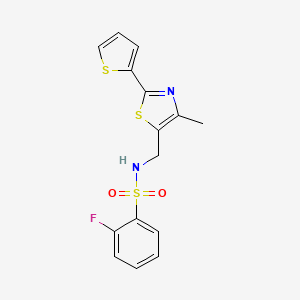

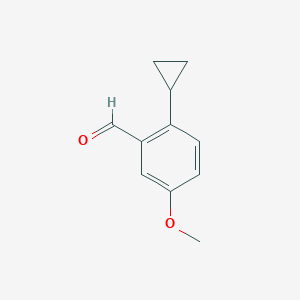

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps that are not directly detailed in the provided papers. However, the papers do discuss the synthesis of related compounds, which can offer insights into potential synthetic pathways. For instance, the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, a related compound, involves acetylation, dehydration, ammonolysis, and acid-catalyzed fusion steps . These methods could potentially be adapted for the synthesis of the compound , with modifications to accommodate the different substituents on the triazole ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray analysis, as mentioned for 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine . This technique could be employed to determine the precise molecular structure of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, which would provide valuable information about the arrangement of atoms and the geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions involving 5-amino-1,2,3-triazole derivatives are diverse. For example, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride leads to acetyl derivatives and can undergo Dimroth rearrangements . These reactions are indicative of the reactivity of the amino group on the triazole ring and suggest that similar reactions might be possible for the compound , potentially leading to the formation of various derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. For instance, the solubility, melting point, and stability of the compound could be inferred from the behavior of related triazole derivatives under similar conditions . Additionally, the presence of functional groups such as the amino group and the carboxamide moiety would influence the compound's reactivity and interaction with other molecules.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of triazole derivatives have been a significant area of research. Bektaş et al. (2007) synthesized novel triazole derivatives, including similar structures, and found some to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Başoğlu et al. (2013) designed and synthesized azole derivatives starting from furan-2-carbohydrazide, evaluating their antimicrobial activities and finding some compounds with activity against tested microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis Methodologies

The synthesis of triazole-based scaffolds, especially those incorporating the 5-amino-1,2,3-triazole-4-carboxylate structure, is crucial for creating biologically active compounds and peptidomimetics. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for such triazole amino acids, overcoming challenges like the Dimroth rearrangement and achieving complete regiocontrol with aryl or alkyl azides (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Potential Biological Activities

The exploration of triazole derivatives for their potential as inhibitors of HIV-1 and as anticancer agents has been an area of active research. Larsen et al. (1999) synthesized triazenopyrazole derivatives with moderate activity against HIV-1, highlighting the potential of triazole compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999). Additionally, Holla et al. (2003) studied Mannich bases derived from 1,2,4-triazoles for their anticancer activity, finding some compounds to be more potent against a panel of 60 cancer cell lines (Holla, Veerendra, Shivananda, & Poojary, 2003).

Propiedades

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-2-23-12-7-5-11(6-8-12)21-15(17)14(19-20-21)16(22)18-10-13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBYJXSVTDXAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

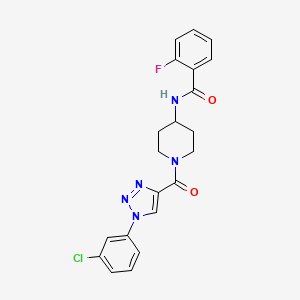

![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)

![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)

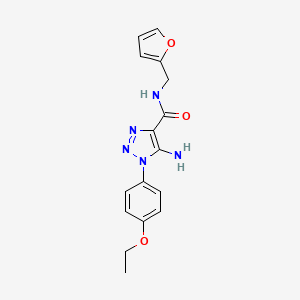

![N'-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2519512.png)

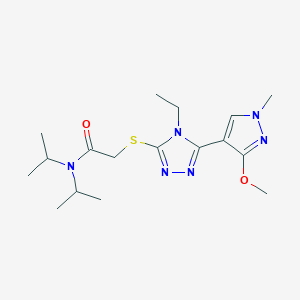

![5-Chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2519513.png)

![2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B2519518.png)